molecular formula C6H6N2O2 B182583 methyl pyrazine-2-carboxylate CAS No. 6164-79-0

methyl pyrazine-2-carboxylate

Cat. No. B182583
Key on ui cas rn: 6164-79-0
M. Wt: 138.12 g/mol
InChI Key: TWIIRMSFZNYMQE-UHFFFAOYSA-N
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Patent
US04766125

Procedure details

A mixture of 55.2 parts of methyl 2-pyrazinecarboxylate, 48.9 parts of 2-aminoethanol and 360 parts of ethyl acetate was allowed to stand overnight at room temperature. The precipitated product was filtered off, washed with ethyl acetate and dried, yielding 54.5 parts (80%) of N-(2-hydroxyethyl)-2-pyrazinecarboxamide; mp. 125° C. (intermediate 22).
[Compound]
Name
55.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:9]C)=O.[NH2:11][CH2:12][CH2:13][OH:14]>C(OCC)(=O)C>[OH:14][CH2:13][CH2:12][NH:11][C:7]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][N:1]=1)=[O:9]

Inputs

Step One
Name
55.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCNC(=O)C1=NC=CN=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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